2-{(E)-[2-({[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid
CAS No.:
Cat. No.: VC15682778
Molecular Formula: C24H18ClN5O3S
Molecular Weight: 491.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H18ClN5O3S |
|---|---|
| Molecular Weight | 491.9 g/mol |
| IUPAC Name | 2-[(E)-[[2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid |
| Standard InChI | InChI=1S/C24H18ClN5O3S/c25-18-12-10-16(11-13-18)22-28-29-24(30(22)19-7-2-1-3-8-19)34-15-21(31)27-26-14-17-6-4-5-9-20(17)23(32)33/h1-14H,15H2,(H,27,31)(H,32,33)/b26-14+ |
| Standard InChI Key | JSIJYXBVPSFTOQ-VULFUBBASA-N |
| Isomeric SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC=CC=C3C(=O)O)C4=CC=C(C=C4)Cl |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3C(=O)O)C4=CC=C(C=C4)Cl |
Introduction
Structural and Molecular Characterization
Molecular Formula and Functional Groups
The compound has the molecular formula C₂₄H₁₈ClN₅O₃S and a molecular weight of 491.9 g/mol. Its structure integrates three key components:
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A 1,2,4-triazole ring substituted with 4-chlorophenyl and phenyl groups at positions 4 and 5, respectively.
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A hydrazone linkage (–NH–N=CH–) connecting the triazole moiety to a benzoic acid group.
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A thioether bridge (–S–) between the triazole and acetylhydrazine segments .
The IUPAC name, 2-[(E)-[[2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]hydrazinylidene]methyl]benzoic acid, reflects this architecture.
Spectroscopic and Computational Data
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SMILES Notation:
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC=CC=C3C(=O)O)C4=CC=C(C=C4)Cl. -
InChI Key:
JSIJYXBVPSFTOQ-VULFUBBASA-N. -
Predicted Collision Cross Section (CCS): Ranges from 218.1 Ų ([M+H]+) to 232.4 Ų ([M+Na]+), indicating moderate molecular rigidity .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 491.9 g/mol | |
| LogP (Predicted) | ~3.2 (moderate lipophilicity) | – |
| Hydrogen Bond Donors | 2 (NH and COOH) | |
| Hydrogen Bond Acceptors | 7 |
Synthetic Pathways and Optimization
Multi-Step Synthesis Strategy
The compound is synthesized via sequential reactions:
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Formation of the Triazole Core: Cyclocondensation of 4-chlorophenylthiourea with phenylhydrazine under acidic conditions.
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Thioether Formation: Alkylation of the triazole thiol group with chloroacetyl chloride.
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Hydrazone Conjugation: Condensation of the acetylhydrazine intermediate with 2-formylbenzoic acid.
Reaction Conditions and Yields
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Step 1: Requires refluxing in ethanol with catalytic HCl (yield: ~65%).
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Step 2: Conducted in dry THF using NaH as a base (yield: ~72%).
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Step 3: Acid-catalyzed condensation in methanol (yield: ~58%).
Table 2: Synthetic Optimization Parameters
| Step | Solvent | Catalyst | Temperature | Yield |
|---|---|---|---|---|
| 1 | Ethanol | HCl | Reflux | 65% |
| 2 | THF | NaH | 0–5°C | 72% |
| 3 | Methanol | H₂SO₄ | RT | 58% |
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Poor (<0.1 mg/mL at pH 7.4) due to high lipophilicity (LogP ≈ 3.2).
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Stability: Degrades under strong acidic/basic conditions via hydrolysis of the hydrazone bond.
Tautomerism and Stereochemistry
The hydrazone group exhibits E/Z tautomerism, with the E-isomer predominating (>90%) in solution. The triazole ring’s planarity enhances π-π stacking with aromatic biological targets .
Biological Activities and Mechanisms (Hypothesized)
Anti-Inflammatory Activity
The benzoic acid moiety could inhibit cyclooxygenase (COX), similar to aspirin derivatives . Molecular docking studies suggest interaction with COX-2’s hydrophobic pocket (predicted binding affinity: −8.2 kcal/mol).
Table 3: Comparative Bioactivity of Triazole Analogs
| Compound | IC₅₀ (COX-2) | MIC (C. albicans) |
|---|---|---|
| Target Compound | – | – |
| Fluconazole | – | 1 µg/mL |
| Celecoxib | 40 nM | – |
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